molecular formula C16H21N3 B12589966 1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole CAS No. 648898-05-9

1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole

Katalognummer: B12589966
CAS-Nummer: 648898-05-9
Molekulargewicht: 255.36 g/mol
InChI-Schlüssel: WGTBVLUIOWLFSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Alkylation: Introduction of the 2-Methylprop-2-en-1-yl group can be done through alkylation reactions using appropriate alkyl halides.

    Piperidine Substitution: The piperidin-4-yl group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Can be reduced to form corresponding reduced derivatives.

    Substitution: Can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Indazole: The parent compound, which lacks the 2-Methylprop-2-en-1-yl and piperidin-4-yl groups.

    2-Methylprop-2-en-1-yl-1H-indazole: Lacks the piperidin-4-yl group.

    3-(Piperidin-4-yl)-1H-indazole: Lacks the 2-Methylprop-2-en-1-yl group.

Uniqueness

1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole is unique due to the presence of both the 2-Methylprop-2-en-1-yl and piperidin-4-yl groups, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

648898-05-9

Molekularformel

C16H21N3

Molekulargewicht

255.36 g/mol

IUPAC-Name

1-(2-methylprop-2-enyl)-3-piperidin-4-ylindazole

InChI

InChI=1S/C16H21N3/c1-12(2)11-19-15-6-4-3-5-14(15)16(18-19)13-7-9-17-10-8-13/h3-6,13,17H,1,7-11H2,2H3

InChI-Schlüssel

WGTBVLUIOWLFSD-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CN1C2=CC=CC=C2C(=N1)C3CCNCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.